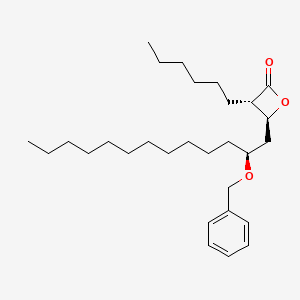![molecular formula C35H29ClO3 B13437593 1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is a complex organic compound with the molecular formula C35H29ClO3 and a molecular weight of 533.056 g/mol . This compound is characterized by its unique structure, which includes a chloro-substituted ethenylidene group and multiple phenylmethoxy groups. It is often used as an intermediate in the synthesis of various pharmaceuticals and chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] typically involves the reaction of 4-methoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the intermediate 4-methoxybenzyl chloride, which is then reacted with 4-methoxybenzyl alcohol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Dechlorinated compounds
Substitution: Hydroxylated or aminated derivatives
Aplicaciones Científicas De Investigación
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of new drugs, particularly non-steroidal antiestrogens with antitumor activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] involves its interaction with specific molecular targets and pathways. The compound can bind to estrogen receptors, inhibiting their activity and thereby exerting antiestrogenic effects. This mechanism is particularly relevant in the context of its potential antitumor activity, where it can inhibit the growth of estrogen-dependent cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-oxybis[4-methyl-]: Similar in structure but lacks the chloro and methoxy groups.
Benzene, 1-chloro-4-methoxy-: Contains a chloro and methoxy group but lacks the ethenylidene linkage.
Benzene, 1-chloro-4-(1-methylethenyl)-: Contains a chloro and ethenylidene group but lacks the methoxy groups .
Uniqueness
1,1’-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene] is unique due to its combination of chloro, methoxy, and ethenylidene groups, which confer specific chemical reactivity and potential biological activity. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals and specialty chemicals.
Propiedades
Fórmula molecular |
C35H29ClO3 |
|---|---|
Peso molecular |
533.1 g/mol |
Nombre IUPAC |
1-[1-chloro-2,2-bis(4-phenylmethoxyphenyl)ethenyl]-4-methoxybenzene |
InChI |
InChI=1S/C35H29ClO3/c1-37-31-18-16-30(17-19-31)35(36)34(28-12-20-32(21-13-28)38-24-26-8-4-2-5-9-26)29-14-22-33(23-15-29)39-25-27-10-6-3-7-11-27/h2-23H,24-25H2,1H3 |
Clave InChI |
AJHNFMVUTKTQPL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
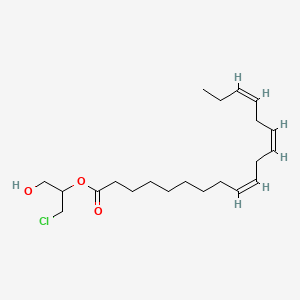
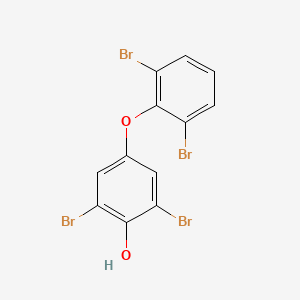
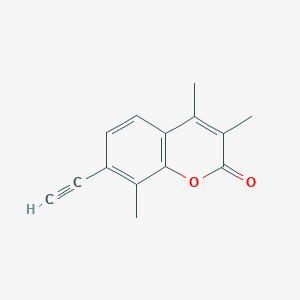

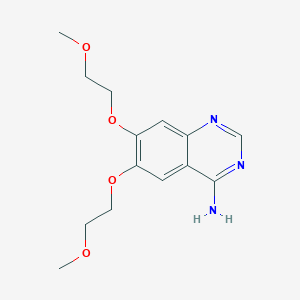
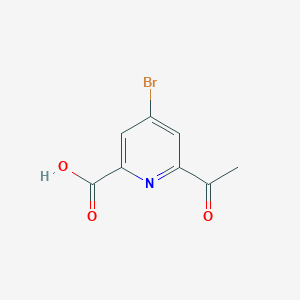
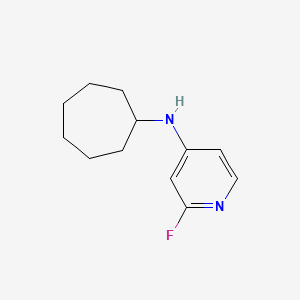
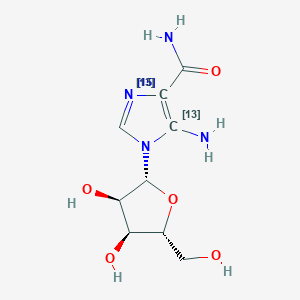
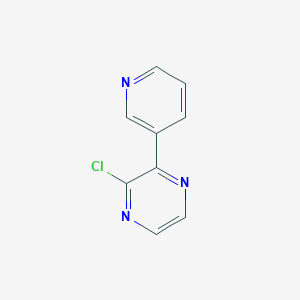

![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
